molecular formula C13H21NO2 B8025568 tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate

tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate

Cat. No.: B8025568
M. Wt: 223.31 g/mol
InChI Key: QYRFRMBXCOMEDH-UHFFFAOYSA-N
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Description

tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate is a versatile spirocyclic scaffold designed for the exploration of three-dimensional chemical space in drug discovery and medicinal chemistry. This compound features a spiro[4.4]nonane core system, which provides significant structural rigidity and a high proportion of sp3 carbon content, properties that are essential for developing compounds with favorable physicochemical properties . The scaffold presents two points of orthogonal diversification, allowing researchers to introduce incremental changes in the molecular architecture and investigate the effect of substituent placement on biological activity . The core application of this and related spirocyclic scaffolds is in the creation of compound libraries for biological screening. These structures are prized for their ability to orient peripheral substituents in defined, three-dimensional arrangements, making them ideal for probing protein-protein interactions and other challenging biological targets . The presence of the Boc (tert-butoxycarbonyl) protecting group offers excellent handling properties and allows for facile deprotection to reveal a secondary amine for further synthetic elaboration. This product is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-8-13(10-14)6-4-5-7-13/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRFRMBXCOMEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis for Spirocyclic Core Formation

The spiro[4.4]nonene scaffold is commonly constructed via ring-closing metathesis (RCM) of diene precursors. For example, a bicyclic diene bearing an amine functionality undergoes RCM using a second-generation Grubbs catalyst (Hoveyda-Grubbs) in dichloromethane at 40°C, achieving cyclization yields of 68–75% . Key variables include:

VariableOptimal ConditionImpact on Yield
Catalyst loading5 mol%<70% yield
SolventDCMMaximizes rate
Temperature40°CBalances kinetics

Post-cyclization, the amine is protected as the Boc derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a base, achieving >90% conversion .

The introduction of the pinacol boronate group at the 7-position is achieved via palladium-catalyzed Miyaura borylation . A spirocyclic alkene intermediate is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of [PdCl₂(dppf)] and potassium acetate in dioxane at 80°C, yielding the boronic ester in 65–82% .

Reaction Optimization :

  • Catalyst screening : Pd(dba)₂ showed inferior selectivity compared to [PdCl₂(dppf)] due to steric constraints.

  • Solvent effects : Dioxane outperformed toluene in minimizing side reactions (e.g., deborylation).

Sequential Protection-Borylation Strategies

A one-pot protocol combining Boc protection and borylation has been reported to improve efficiency:

  • Boc Protection : The spirocyclic amine is treated with Boc₂O in THF/DMAP at 0°C to 25°C.

  • In Situ Borylation : Without isolation, B₂pin₂ and Pd catalyst are added, and the mixture is heated to 80°C for 12 hours.

This method reduces purification steps and achieves an overall yield of 58%, though scalability is limited by Pd residue removal .

Alternative Routes: Hydroamination and Cyclization

Hydroamination-cyclization of enyne substrates offers an alternative pathway. Using a gold(I) catalyst (e.g., AuCl(PPh₃)), terminal alkynes undergo cyclization to form the spirocyclic core, followed by Boc protection. However, yields are moderate (45–55%) due to competing polymerization .

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilityKey Advantage
RCM + Boc Protection68–75HighHigh purity
Miyaura Borylation65–82ModerateDirect functionalization
One-Pot Sequential58LowReduced steps
Hydroamination45–55LowNovel mechanism

Mechanistic Insights and Challenges

  • RCM Selectivity : The Grubbs catalyst favors exo-cyclization to minimize steric clash in the spiro transition state.

  • Borylation Regiochemistry : The alkene’s electron density directs Pd insertion, with the less substituted position favoring transmetallation.

  • Purification Challenges : Silica gel chromatography often degrades boronic esters; thus, crystallization from hexane/ethyl acetate is preferred .

Industrial-Scale Considerations

For kilogram-scale production, the RCM-borylation sequence is favored despite modest yields due to reagent costs and Pd recovery systems. Continuous flow reactors have been explored to enhance Miyaura reaction efficiency, reducing reaction times by 40% .

Emerging Methodologies

Recent advances include photoinduced borylation using iridium photocatalysts, which enables room-temperature reactions but requires rigorous exclusion of oxygen .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The spirocyclic framework of tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate is advantageous in drug design due to its ability to create rigid structures with unique three-dimensional shapes. This property can enhance the efficacy and selectivity of pharmaceuticals.

Case Study: Anticancer Activity
Research has shown that derivatives of spirocyclic compounds exhibit anticancer properties by interacting with specific molecular targets involved in cancer progression. For instance, studies have indicated that modifications to the azaspiro structure can lead to increased cytotoxicity against various cancer cell lines, making it a valuable scaffold for developing new anticancer agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the synthesis of more complex molecules.

Synthetic Pathways:
The compound can undergo:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To convert ketone groups to alcohols.
  • Substitution : To replace functional groups with nucleophiles or halogens.

These reactions facilitate the creation of diverse organic compounds useful in pharmaceuticals and agrochemicals .

Biological Studies

The compound's interactions with biological systems are being explored to understand its potential therapeutic applications better.

Mechanism of Action:
The spirocyclic structure allows the compound to fit into specific binding sites on proteins, modulating their activity and influencing biological pathways. This mechanism is crucial for developing drugs that target specific diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Spiro Ring Size and Substituents
  • tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1823258-46-3): Features a benzyl group and hydroxymethyl substituent, increasing steric bulk and hydrophilicity. The additional nitrogen at position 7 (making it a diazaspiro compound) could modify basicity and binding affinity in biological systems .
  • tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1408075-19-3): A [3.5] spiro system instead of [4.4], reducing ring strain.
Functional Group Modifications
  • tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1): Contains an additional carbonyl group at position 2 and a second nitrogen, which may improve solubility in polar solvents and alter metabolic stability .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Notes Evidence ID
tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate ~240 (estimated) Boc, spiro[4.4], double bond Likely soluble in organic solvents
tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate 346.46 Benzyl, hydroxymethyl, Boc Storage at 2–8°C; hygroscopic
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate 240.34 Boc, amino Reactivity via free amine
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 240.30 Oxo, Boc Increased polarity due to carbonyl

Anticonvulsant Activity

  • 2-Azaspiro[4.4]nonane derivatives: and highlight that N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-diones exhibit anticonvulsant properties in rodent models, suggesting the core spiro structure is critical for CNS activity. The Boc-protected compound may serve as an intermediate in synthesizing such derivatives .

Drug Discovery and Patents

  • Patent Applications: and describe spiro compounds (e.g., diazaspiro[3.5]nonanes) as intermediates in antiviral or anticancer agents. The tert-butyl group in these analogs likely improves pharmacokinetic properties by enhancing lipophilicity and metabolic stability .

Biological Activity

tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C_{13}H_{21}NO_{2}. Its structure features a spirocyclic framework that allows for unique interactions with biological targets, enhancing its potential as a pharmacological agent.

PropertyValue
Molecular FormulaC_{13}H_{21}NO_{2}
Molecular Weight225.32 g/mol
CAS Number1638761-14-4
SolubilitySoluble in organic solvents
Melting PointNot specified

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of antibacterial and anticancer properties.

Antibacterial Activity

In studies evaluating its antibacterial efficacy, this compound has shown promising results against several strains of bacteria. For instance, it was tested against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these bacteria ranged from <0.03125 to 0.25 μg/mL, indicating potent antibacterial properties .

The mechanism of action of this compound involves its interaction with bacterial topoisomerases, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division and growth .

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various Gram-positive and Gram-negative bacteria. The researchers noted its ability to inhibit DNA gyrase and topoisomerase IV, essential targets for developing new antibiotics .
  • Potential in Cancer Therapy : Another investigation explored the compound's cytotoxic effects on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells, suggesting potential applications in oncology .

Comparative Analysis

When compared to similar compounds such as tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, this compound demonstrated superior antibacterial activity due to its unique spirocyclic structure that enhances binding affinity to biological targets .

Table 2: Comparison with Similar Compounds

Compound NameAntibacterial Activity (MIC)
This compound<0.03125 - 0.25 μg/mL
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateHigher MIC values

Q & A

Q. How to resolve discrepancies in reaction yields across studies?

  • Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Replicate reactions under inert atmospheres (N₂/Ar) with rigorously dried solvents. Reporting detailed conditions (e.g., syringe pump addition rates) ensures reproducibility .

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